molecular formula C7H3Cl2NO B167504 3,5-Dichloro-4-hydroxybenzonitrile CAS No. 1891-95-8

3,5-Dichloro-4-hydroxybenzonitrile

Cat. No.: B167504
CAS No.: 1891-95-8
M. Wt: 188.01 g/mol
InChI Key: YRSSHOVRSMQULE-UHFFFAOYSA-N
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Scientific Research Applications

3,5-Dichloro-4-hydroxybenzonitrile has diverse applications in scientific research:

Mechanism of Action

Target of Action

Chloroxynil primarily targets the Agrobacterium tumefaciens strain EHA105, a bacterium used in plant genetic engineering . It enhances the transformation efficiency of various agriculturally important crops by activating the Agrobacterium vir gene expression .

Mode of Action

The mode of action of Chloroxynil involves enhancing Agrobacterium-mediated transformation. It activates the Agrobacterium vir gene expression, similar to acetosyringone, a phenolic compound known to improve Agrobacterium-mediated transformation efficiency . This interaction results in an increased genetic transformation of the host plant by the Agrobacterium tumefaciens strain EHA105 .

Biochemical Pathways

Chloroxynil affects the biochemical pathways involved in Agrobacterium-mediated transformation. It enhances the activation of the Agrobacterium vir gene expression, which is crucial for the transformation process . The downstream effects include an increase in the transient transformation efficiency of the host plant .

Pharmacokinetics

Drug likeness parameters are important indicators of a molecule’s adme properties . These parameters show to what extent a molecule is similar to molecules with suitable ADME properties .

Result of Action

The molecular and cellular effects of Chloroxynil’s action include an increase in the genetic transformation of the host plant by Agrobacterium tumefaciens strain EHA105 . This results in an enhanced transformation efficiency of various agriculturally important crops .

Action Environment

It’s worth noting that the effectiveness of chloroxynil in enhancing agrobacterium-mediated transformation has been demonstrated in various agriculturally important crops , suggesting that it may be effective across a range of environmental conditions.

Safety and Hazards

Chloroxynil is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

Metagenomic technology and genome mining are emerging areas for exploring novel nitrilases . These techniques seem to be innovative and highly efficient . This study reviews the current status and future directions of metagenomics and genome mining in nitrilase exploration . Moreover, it discussed their utilization in coping with the challenges for nitrilase application .

Biochemical Analysis

Biochemical Properties

Chloroxynil plays a significant role in biochemical reactions, particularly in the context of its herbicidal activity. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme nitrilase, which hydrolyzes Chloroxynil into its corresponding substituted benzoic acid . This interaction is crucial for the degradation and detoxification of Chloroxynil in the environment. Additionally, Chloroxynil has been shown to enhance Agrobacterium-mediated transformation through the activation of the Agrobacterium vir gene expression .

Cellular Effects

Chloroxynil exerts various effects on different types of cells and cellular processes. In plant cells, it influences cell function by enhancing the efficiency of genetic transformation. This is achieved by activating the vir gene expression in Agrobacterium, which in turn improves the transformation efficiency of plant species such as Lotus japonicus . In microbial cells, Chloroxynil is hydrolyzed by nitrilase-producing strains of soil actinobacteria, leading to the formation of less toxic metabolites .

Molecular Mechanism

The molecular mechanism of Chloroxynil involves its interaction with specific biomolecules and enzymes. Chloroxynil binds to the enzyme nitrilase, which catalyzes its hydrolysis into substituted benzoic acid . This reaction is essential for the detoxification of Chloroxynil in the environment. Additionally, Chloroxynil activates the vir gene expression in Agrobacterium, similar to the action of acetosyringone, another phenolic compound . This activation enhances the genetic transformation efficiency in plants.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chloroxynil change over time. Chloroxynil is relatively stable, but its degradation products, such as substituted benzoic acids, are formed through hydrolysis by nitrilase-producing microorganisms . Long-term studies have shown that Chloroxynil can significantly improve the transformation efficiency of various crops when used in conjunction with Agrobacterium . The stability and degradation of Chloroxynil and its metabolites need to be carefully monitored to understand their long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Chloroxynil vary with different dosages in animal models. At lower doses, Chloroxynil is hydrolyzed into less toxic metabolites by nitrilase-producing microorganisms . At higher doses, Chloroxynil and its metabolites may exhibit toxic effects. Studies have shown that the toxicity of Chloroxynil and its metabolites depends on the concentration and duration of exposure. It is essential to determine the threshold levels to avoid adverse effects in animal models.

Metabolic Pathways

Chloroxynil is involved in several metabolic pathways, primarily through its interaction with the enzyme nitrilase. This enzyme catalyzes the hydrolysis of Chloroxynil into substituted benzoic acid . The metabolic flux and levels of metabolites are influenced by the presence of Chloroxynil and its degradation products. Understanding these metabolic pathways is crucial for assessing the environmental impact and detoxification processes of Chloroxynil.

Transport and Distribution

The transport and distribution of Chloroxynil within cells and tissues involve specific transporters and binding proteins. Chloroxynil is taken up by cells and transported to various cellular compartments where it interacts with enzymes such as nitrilase . The localization and accumulation of Chloroxynil and its metabolites are influenced by the presence of these transporters and binding proteins. Studying the transport and distribution mechanisms is essential for understanding the overall impact of Chloroxynil on cellular function.

Subcellular Localization

Chloroxynil is localized in specific subcellular compartments, where it exerts its activity and function. The targeting signals and post-translational modifications of Chloroxynil direct it to particular organelles within the cell. For instance, in plant cells, Chloroxynil enhances the transformation efficiency by activating the vir gene expression in Agrobacterium . Understanding the subcellular localization of Chloroxynil is crucial for elucidating its mode of action and effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloro-4-hydroxybenzonitrile can be synthesized through the chlorination of 3,5-xylenol using a chlorinated succinimide chlorating agent in a carbon tetrachloride solvent. The reaction is typically carried out in the presence of a catalyst at a controlled temperature. After the reaction, the solution undergoes cooling, crystallization, suction filtering, and washing to obtain a crude product. This crude product is then recrystallized using chloroform, followed by activated carbon decoloration and drying to yield pure chloroxynil crystals .

Industrial Production Methods

In industrial settings, the production of chloroxynil follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and activated carbon decoloration, is essential to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 3,5-Dichloro-4-hydroxybenzonitrile

This compound is unique in its ability to significantly enhance genetic transformation efficiency in plants, particularly in legumes like Lotus japonicus. Its effectiveness surpasses that of acetosyringone, making it a valuable tool in plant genetic engineering .

Properties

IUPAC Name

3,5-dichloro-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSSHOVRSMQULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022167
Record name Chloroxynil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1891-95-8
Record name Chloroxynil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1891-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloroxynil [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloroxynil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloro-4-hydroxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.976
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CHLOROXYNIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI6X21WSVN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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